molecular formula C10H16O4 B13608447 1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid CAS No. 2792217-18-4

1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid

Cat. No.: B13608447
CAS No.: 2792217-18-4
M. Wt: 200.23 g/mol
InChI Key: HUBMCOONEDZMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with an ethoxymethyl group, a ketone, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with ethyl chloroacetate, followed by hydrolysis and decarboxylation to introduce the ethoxymethyl group. The final step involves oxidation to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may utilize batch or continuous flow reactors to optimize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.

    Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to inflammation, pain, or other physiological processes. Detailed studies on its molecular interactions and effects are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    Cyclohexanone: Shares the cyclohexane ring and ketone group but lacks the ethoxymethyl and carboxylic acid groups.

    Ethyl cyclohexanecarboxylate: Contains the cyclohexane ring and carboxylic acid group but lacks the ketone and ethoxymethyl groups.

    4-Oxocyclohexane-1-carboxylic acid: Similar structure but lacks the ethoxymethyl group.

Properties

CAS No.

2792217-18-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

1-(ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-2-14-7-10(9(12)13)5-3-8(11)4-6-10/h2-7H2,1H3,(H,12,13)

InChI Key

HUBMCOONEDZMOD-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCC(=O)CC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.